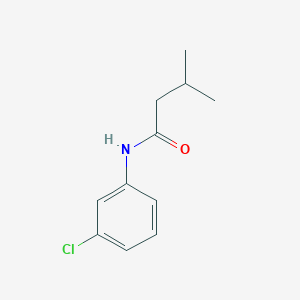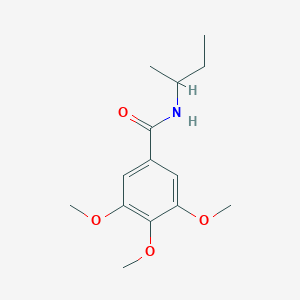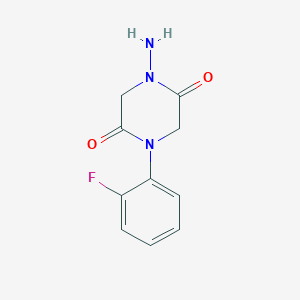![molecular formula C20H17N5O4S2 B292006 N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a novel derivative of 1,2,4-triazole, which is known for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and cell division.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit enzymes involved in cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Some potential areas of research include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with improved therapeutic properties.
3. Investigation of the potential of this compound as a therapeutic agent for neurodegenerative disorders.
4. Evaluation of the toxicity of this compound in animal models.
5. Studies to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, and has potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and toxicity of this compound, and to develop new derivatives with improved therapeutic properties.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-nitrophenylacetic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
properties
Molecular Formula |
C20H17N5O4S2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C20H17N5O4S2/c21-31(27,28)16-10-8-14(9-11-16)22-18(26)13-30-20-24-23-19(17-7-4-12-29-17)25(20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,26)(H2,21,27,28) |
InChI Key |
XMBJGZRRIHBGHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)

![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(2-thienyl)methanone](/img/structure/B291945.png)
![1-{4-Amino-3-[(2-piperidinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291946.png)
![Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)